molecular formula C16H18N2O4S B4746973 N-[4-(ethylsulfamoyl)phenyl]-4-methoxybenzamide

N-[4-(ethylsulfamoyl)phenyl]-4-methoxybenzamide

Cat. No.: B4746973
M. Wt: 334.4 g/mol
InChI Key: ZHKOLOUNEBCNBL-UHFFFAOYSA-N
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Description

N-[4-(ethylsulfamoyl)phenyl]-4-methoxybenzamide is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of benzenesulfonamides, which are known for their diverse biological activities and industrial uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(ethylsulfamoyl)phenyl]-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with 4-(ethylsulfamoyl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques like chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(ethylsulfamoyl)phenyl]-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(ethylsulfamoyl)phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s sulfonamide group is crucial for its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(ethylsulfamoyl)phenyl]acetamide
  • N-[4-(ethylsulfamoyl)phenyl]pyridine-3-carboxamide

Uniqueness

N-[4-(ethylsulfamoyl)phenyl]-4-methoxybenzamide stands out due to its methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-(ethylsulfamoyl)phenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-3-17-23(20,21)15-10-6-13(7-11-15)18-16(19)12-4-8-14(22-2)9-5-12/h4-11,17H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKOLOUNEBCNBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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